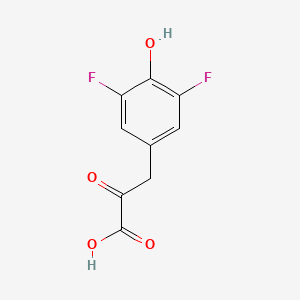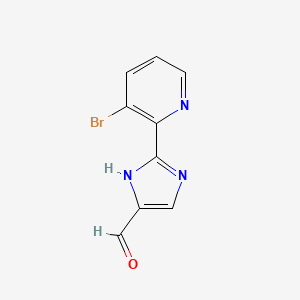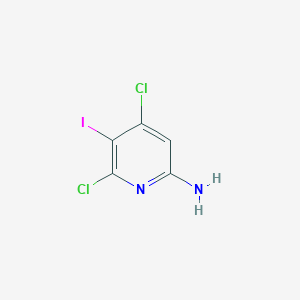
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and a trityloxy group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid typically involves the protection of the amino group with the Fmoc group and the hydroxyl group with the trityloxy group. The process generally starts with the amino acid precursor, which undergoes a series of protection and deprotection steps. Common reagents used in these steps include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for the Fmoc protection and trityl chloride for the trityloxy protection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the Fmoc and trityloxy groups provide some protection against harsh oxidative environments.
Reduction: Reduction reactions can be performed, particularly after deprotection of the Fmoc and trityloxy groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the protected amino group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), primary amines (RNH2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group typically yields the free amino acid, which can then participate in further reactions to form peptides or other derivatives .
科学的研究の応用
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid has several applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) as a building block for creating peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based inhibitors.
Medicine: Contributes to the design of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialized peptides for research and pharmaceutical applications.
作用機序
The mechanism of action of (S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions to form the desired peptide or protein .
類似化合物との比較
Similar Compounds
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-protected aliphatic amino acids: Such as Fmoc-Alanine, Fmoc-Valine, and Fmoc-Leucine, which are also used in peptide synthesis.
Uniqueness
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid is unique due to the presence of both Fmoc and trityloxy protective groups. This dual protection allows for selective deprotection and functionalization, making it a versatile building block in complex peptide synthesis.
特性
分子式 |
C39H35NO5 |
|---|---|
分子量 |
597.7 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-trityloxypentanoic acid |
InChI |
InChI=1S/C39H35NO5/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42) |
InChIキー |
FSMTUCIZHOCBNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)





![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)



![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)


